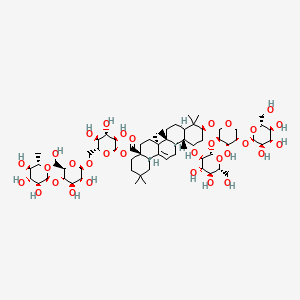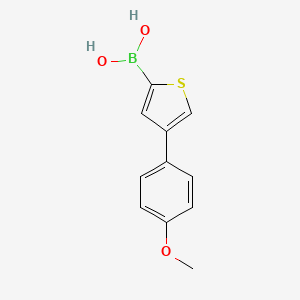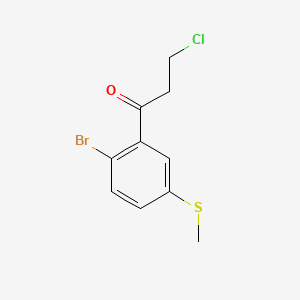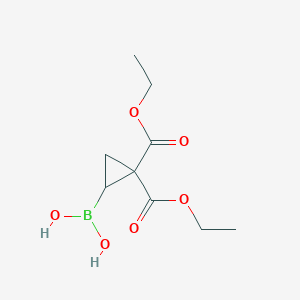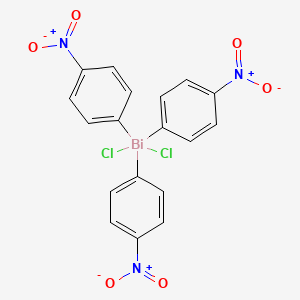
Bismuth, dichlorotris(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, dichlorotris(4-nitrophenyl)- is a chemical compound with the molecular formula C18H12BiCl2N3O6 and a molecular weight of 646.19 g/mol This compound is known for its unique structure, which includes bismuth coordinated with three 4-nitrophenyl groups and two chlorine atoms
Méthodes De Préparation
The synthesis of Bismuth, dichlorotris(4-nitrophenyl)- typically involves the reaction of bismuth chloride with 4-nitrophenyl compounds under controlled conditions. One common method involves the use of bismuth nitrate and 4-nitrophenyl chloride in the presence of a suitable solvent and catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Bismuth, dichlorotris(4-nitrophenyl)- undergoes various chemical reactions, including reduction, substitution, and complexation. One notable reaction is the catalytic reduction of 4-nitrophenol to 4-aminophenol, which is facilitated by the bismuth center in the compound . This reaction typically uses reducing agents such as sodium borohydride (NaBH4) under mild conditions.
Other reactions include substitution reactions where the chlorine atoms can be replaced by other ligands, and complexation reactions where the bismuth center forms complexes with other metal ions or organic molecules . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bismuth, dichlorotris(4-nitrophenyl)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including the reduction of nitro compounds and the synthesis of heterocyclic compounds . Its catalytic properties are attributed to the unique electronic structure of the bismuth center and the presence of electron-withdrawing nitrophenyl groups.
In biology and medicine, bismuth compounds are known for their antimicrobial properties, and Bismuth, dichlorotris(4-nitrophenyl)- is being investigated for its potential use in treating bacterial infections . Additionally, it has applications in materials science, where it is used to develop new materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of Bismuth, dichlorotris(4-nitrophenyl)- involves its ability to interact with various molecular targets through its bismuth center. In catalytic reactions, the bismuth center facilitates electron transfer processes, which are crucial for the reduction of nitro compounds . In biological systems, bismuth compounds can disrupt bacterial cell walls and inhibit enzyme activity, leading to antimicrobial effects .
The molecular pathways involved in these processes include the formation of bismuth complexes with biological molecules, which can interfere with essential cellular functions and lead to cell death .
Comparaison Avec Des Composés Similaires
Bismuth, dichlorotris(4-nitrophenyl)- can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth nitrate. While bismuth subsalicylate is primarily used for its gastrointestinal protective properties, Bismuth, dichlorotris(4-nitrophenyl)- is more focused on catalytic and antimicrobial applications .
Similar compounds include dichlorotris(4-methylphenyl)bismuthane and dichlorotris(4-chlorophenyl)bismuthane, which have similar structures but differ in the substituents on the phenyl rings . These differences can lead to variations in their chemical reactivity and applications.
Conclusion
Bismuth, dichlorotris(4-nitrophenyl)- is a versatile compound with significant potential in various scientific research fields. Its unique structure and chemical properties make it a valuable catalyst and antimicrobial agent. Ongoing research continues to explore its full range of applications and mechanisms of action, highlighting its importance in both chemistry and biology.
Propriétés
Numéro CAS |
108202-26-2 |
|---|---|
Formule moléculaire |
C18H12BiCl2N3O6 |
Poids moléculaire |
646.2 g/mol |
Nom IUPAC |
dichloro-tris(4-nitrophenyl)bismuth |
InChI |
InChI=1S/3C6H4NO2.Bi.2ClH/c3*8-7(9)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 |
Clé InChI |
FGCOEMLUORWONZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[Bi](C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


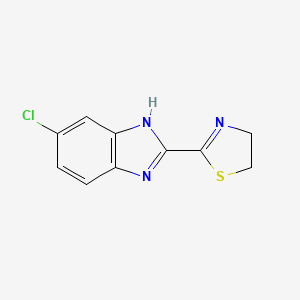


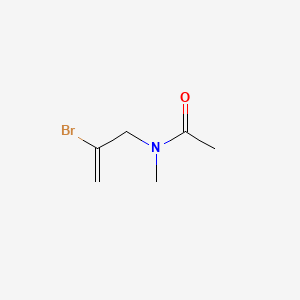
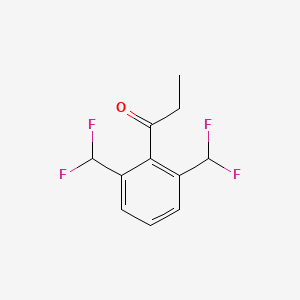
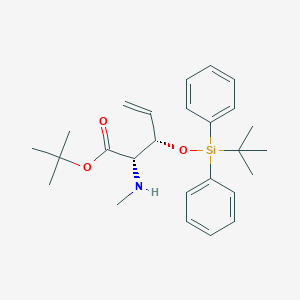
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
